Quercitrin is a flavonoid glycoside, specifically a derivative of quercetin, that is commonly found in various plants. It is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties. Quercitrin is often studied for its role in traditional medicine and its applications in modern pharmacology.
Quercitrin is primarily sourced from plants such as Sophora japonica (Japanese pagoda tree), Rhamnus species (buckthorn), and various other herbs. It can be extracted from the leaves, flowers, and bark of these plants, where it exists as a glycoside, bound to a sugar moiety.
Quercitrin falls under the category of flavonoids, which are polyphenolic compounds known for their diverse biological activities. It is specifically classified as a flavonol glycoside due to the presence of a sugar group attached to the quercetin backbone.
The synthesis of quercitrin can be achieved through several methods:
The chemical synthesis often requires careful control of reaction conditions such as temperature, pH, and time to achieve high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process and verify product formation.
Quercitrin can undergo various chemical reactions typical for flavonoids:
These reactions are significant for understanding quercitrin's stability and reactivity in biological systems, influencing its pharmacological properties.
Quercitrin exhibits its biological effects primarily through:
Studies indicate that quercitrin modulates various signaling pathways related to inflammation and apoptosis, enhancing cell survival under stress conditions .
Relevant analyses often include spectroscopic techniques such as UV-Vis spectroscopy for purity assessment and structural confirmation.
Quercitrin is utilized in various fields:
Research continues into optimizing extraction methods and enhancing bioavailability through novel delivery systems .
Quercitrin (quercetin-3-O-rhamnoside) biosynthesis exemplifies the precision of plant enzymatic glycosylation systems. This process initiates with the flavonoid aglycone quercetin, whose reactivity is modulated through regioselective glycosylation—specifically at the C-3 hydroxyl group. Glycosylation serves dual physiological roles: enhancing compound stability and water solubility while facilitating compartmentalization within cellular structures like vacuoles. The enzymatic cascade is tightly regulated by developmental and environmental cues, with transcription factors such as MYB and bHLH families modulating expression of biosynthetic genes in response to stressors like UV exposure or pathogen attack [2] [8].
In Kalanchoe pinnata, metabolomic profiling reveals quercitrin as the dominant flavonoid (constituting >60% of leaf flavonoids), with tissue-specific accumulation patterns correlating with UGT gene expression maxima in photosynthetic tissues. This spatial regulation ensures optimal resource allocation toward defense compound production. The glycosylation process exhibits remarkable specificity, as evidenced by the absence of quercetin-7-O-rhamnoside in species where the 3-O-position is preferentially modified [3] [8]. Evolutionary diversification of glycosyltransferases enables this selectivity, with distinct enzyme isoforms targeting different hydroxyl groups on the flavonoid skeleton.
Table 1: Natural Quercetin Glycosides and Their Occurrence
Glycoside Form | Attached Sugar | Position | Primary Plant Sources |
---|---|---|---|
Quercitrin | Rhamnose | 3-O | Kalanchoe pinnata, Apples |
Rutin | Rutinose | 3-O | Buckwheat, Citrus fruits |
Isoquercitrin | Glucose | 3-O | St. John's Wort, Mango leaves |
Hyperoside | Galactose | 3-O | St. John's Wort, Watercress |
Quercetin-7-O-rhamnoside | Rhamnose | 7-O | Arabidopsis thaliana |
The committed step in quercitrin biosynthesis is catalyzed by UDP-rhamnose:quercetin-3-O-rhamnosyltransferases (UGTs), enzymes that transfer rhamnose from UDP-β-L-rhamnose to quercetin’s C-3 position. Functional characterization of Kalanchoe pinnata UGT74F (KpUGT74F) revealed exceptional substrate specificity: it accepts UDP-rhamnose with 20-fold higher catalytic efficiency than UDP-glucose and shows <5% activity toward alternative flavonols like kaempferol. Structural analysis identifies a conserved PSPG (plant secondary product glycosyltransferase) motif (44 amino acids) in the C-terminal domain that forms hydrogen bonds with the UDP-rhamnose pyrophosphate group, while variable N-terminal residues create the quercetin-binding pocket [2] [5] [8].
Enzyme kinetics studies demonstrate KpUGT74F’s Km values of 82 ± 6 μM for quercetin and 105 ± 9 μM for UDP-rhamnose, indicating moderate substrate affinity. Site-directed mutagenesis confirmed catalytic residues essential for activity: mutation of His-20 (proton shuttle) and Asp-125 (stabilizes transition state) reduced activity by >90%. Overexpression of KpUGT74F in tobacco increased quercitrin accumulation 7-fold compared to wild-type plants, concurrently elevating antioxidant capacity—validating its in planta role [8]. Notably, UGT73CE1 from Paris polyphylla shares 68% sequence homology with KpUGT74F but glycosulates steroidal saponins, highlighting evolutionary divergence in acceptor specificity despite conserved rhamnose-donor utilization [7].
Table 2: Characterized UDP-Glycosyltransferases Involved in Quercetin Glycosylation
Enzyme | Plant Source | Sugar Donor | Position Specificity | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
KpUGT74F | Kalanchoe pinnata | UDP-rhamnose | 3-OH | 4.7 × 10³ M⁻¹s⁻¹ |
UGT89C1 | Arabidopsis thaliana | UDP-rhamnose | 7-OH | 1.2 × 10³ M⁻¹s⁻¹ |
UGT78D2 | A. thaliana | UDP-glucose | 3-OH | 8.9 × 10³ M⁻¹s⁻¹ |
UGT73C6 | Glycine max | UDP-galactose | 3-OH | 3.1 × 10³ M⁻¹s⁻¹ |
Metabolic flux through the phenylpropanoid pathway determines quercitrin yield, with tyrosine and phenylalanine serving as primary precursors. In Kalanchoe pinnata, isotopic labeling with ¹³C-phenylalanine demonstrated rapid channeling into cinnamic acid → coumaroyl-CoA → naringenin → quercetin → quercitrin within 4 hours. Flux control analysis identified two critical nodes: (1) phenylalanine ammonia-lyase (PAL), which exhibited substrate inhibition at phenylalanine >2 mM, and (2) flavonol synthase (FLS), competing with anthocyanin biosynthesis for dihydroquercetin [6] [8].
Real-time monitoring using FRET-based nanosensors (FLIP-Cat) in engineered E. coli revealed that dihydroflavonol reductase (DFR) overexpression increased quercetin flux by 150%—confirming DFR as the primary pathway bottleneck. Metabolic engineering in Yarrowia lipolytica further quantified flux redistribution: strains expressing F3H-FLS fusion proteins with (GGGGS)₂ linkers achieved 194 mg/L kaempferol, while introducing FMO (flavonoid 3'-monooxygenase) enabled de novo quercitrin synthesis at 279 mg/L. Optimizing glucose concentration to 80 g/L increased acetyl-CoA precursor supply, boosting titers 3.2-fold by enhancing ATP and NADPH availability for the shikimate pathway [6] [9].
Pathway compartmentalization significantly influences flux: in K. pinnata, 85% of quercitrin biosynthesis occurs in endoplasmic reticulum-associated metabolons, where UDP-rhamnose synthases channel substrates directly to membrane-bound UGTs. This spatial organization minimizes intermediate diffusion and competitive inhibition by cytosolic glycosidases [8] [10].
Rhamnosyltransferases mediating quercitrin biosynthesis evolved convergently across plant lineages, with sequence homology analysis revealing three distinct phylogenetic clades:
Structural conservation is evident in the catalytic machinery: all plant UGTs share a GT-B fold with N-terminal acceptor-binding domain and C-terminal PSPG motif. Molecular dynamics simulations reveal that UDP-rhamnose binding induces a 15° closure of the inter-domain cleft, positioning the acceptor’s hydroxyl group within 3.5 Å of the rhamnose anomeric carbon. In Paris polyphylla, the rhamnosyltransferase UGT73DY2—though specialized for saponins—retains this mechanism, transferring rhamnose to steroidal 4′-OH groups via identical nucleophilic substitution [7]. Horizontal gene transfer may explain fungal homologs: Ustilago maydis UmUGT88 transfers rhamnose to flavonoids using the same catalytic triad (His-Asp-Ser) as plant enzymes, suggesting shared evolutionary ancestry [10].
Table 3: Evolutionary Divergence of Rhamnosyltransferases in Selected Taxa
Clade | Representative Enzyme | Acceptor Specificity | Regioselectivity | Key Conserved Motifs |
---|---|---|---|---|
Eudicots (Crassulaceae) | KpUGT74F (K. pinnata) | Quercetin > Kaempferol | 3-O | WPPQ, HCGWNS |
Rosids (Brassicaceae) | UGT89C1 (A. thaliana) | Kaempferol-3-glucoside | 7-O | LPGQ, PSGQ |
Monocots (Poaceae) | OsUGT79 (O. sativa) | Flavonoids/Terpenoids | 3-O or 7-O | WPPQ, TSDV |
Basal Angiosperms | AmUGT5 (Amborella trichopoda) | Multiple flavonols | 3-O | WPPQ, HCGWNS |
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